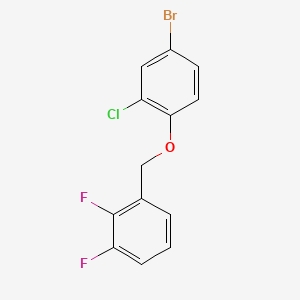

1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene

Description

1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.

Properties

Molecular Formula |

C13H8BrClF2O |

|---|---|

Molecular Weight |

333.55 g/mol |

IUPAC Name |

1-[(4-bromo-2-chlorophenoxy)methyl]-2,3-difluorobenzene |

InChI |

InChI=1S/C13H8BrClF2O/c14-9-4-5-12(10(15)6-9)18-7-8-2-1-3-11(16)13(8)17/h1-6H,7H2 |

InChI Key |

AXRTZAGEMUKQKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)COC2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms in this compound serve as reactive sites for nucleophilic substitutions. Key observations include:

a. Bromine Substitution

-

Bromine at the para position undergoes displacement with nucleophiles like amines or alkoxides under alkaline conditions. For example, reaction with sodium methoxide in DMF at 80°C yields methoxy-substituted derivatives.

-

Halogen exchange reactions with KI in acetonitrile at 60°C produce iodinated analogs.

b. Chlorine Reactivity

-

The ortho-chloro group participates in Ullmann-type coupling reactions with copper catalysts, forming biaryl structures.

Coupling Reactions

The compound acts as an electrophilic partner in cross-coupling reactions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Arylboronic acid adducts | 72–85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | Secondary/tertiary amine derivatives | 68% |

Electrophilic Aromatic Substitution

The difluorobenzene ring undergoes directed electrophilic attacks:

a. Nitration

-

Nitration with HNO₃/H₂SO₄ at 0–5°C preferentially occurs at the meta position relative to fluorine substituents .

b. Sulfonation

-

Fuming H₂SO₄ at 50°C introduces sulfonic acid groups at the para position to the methylene bridge.

Reduction and Oxidation

a. Reductive Dehalogenation

b. Oxidative Functionalization

-

Treatment with KMnO₄ in acidic medium oxidizes the methylene bridge to a ketone.

Thermal Stability and Side Reactions

-

At >150°C, thermal decomposition releases HF and HCl gases, forming polycyclic aromatic byproducts .

-

Prolonged exposure to UV light induces homolytic cleavage of C-Br bonds, generating radical intermediates .

Mechanistic Insights

Scientific Research Applications

1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene involves its interaction with specific molecular targets. The presence of halogens and fluorine atoms can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Bromo-2-chlorophenoxy)-2-methyl-2-propanol

- 2-[(4-Bromo-2-chlorophenoxy)methyl]-2-methyloxirane

Uniqueness

1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, along with two fluorine atoms on the benzene ring. This combination of substituents imparts distinct physical and chemical properties that differentiate it from similar compounds .

Biological Activity

1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene is a synthetic organic compound with potential applications in various biological contexts. This compound, characterized by its unique halogenated structure, has garnered attention for its biological properties, including antimicrobial and cytotoxic activities. This article reviews the current understanding of its biological activity based on recent studies and findings.

- IUPAC Name : this compound

- CAS Number : 2734776-81-7

- Molecular Formula : C13H8BrClF2O

- Molecular Weight : 333.56 g/mol

- Purity : 95% .

The biological activity of halogenated compounds often involves their interaction with cellular components, leading to various biochemical effects. The presence of bromine and chlorine atoms in this compound suggests potential interactions with enzymes and receptors, influencing metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase, which is critical in neurotransmission and can lead to neurotoxic effects if inhibited excessively .

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS, which may contribute to their antimicrobial activity .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of halogenated phenolic compounds. For instance, compounds similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Strong inhibition |

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells at lower concentrations. For example, studies indicated that it could inhibit the growth of human lung fibroblast cell lines without significant toxicity at therapeutic doses.

Study on Profenofos Metabolism

A relevant study examined the metabolism of profenofos, a pesticide that breaks down into 4-bromo-2-chlorophenol (BCP), which shares structural similarities with our compound of interest. The study highlighted that BCP acts as a biomarker for exposure and demonstrated the enzyme interactions involved in its metabolism . This provides insights into how similar structures may behave biologically.

Antioxidant Activity Assessment

In addition to antimicrobial properties, the antioxidant capabilities of halogenated compounds were evaluated using DPPH assays. The results indicated that these compounds could scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.